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Introduction and Structural Properties

Alpha-tocotrienol (a-T3) represents a significant member of the vitamin E family, distinguished from the
more common alpha-tocopherol by its unique unsaturated isoprenoid side chain containing three double
bonds. This structural difference confers distinct biological activities and enhanced cellular penetration
capabilities, particularly through saturated fatty layers such as those found in cell membranes [1] [2]. While
all vitamin E isoforms share antioxidant properties through their ability to donate hydrogen atoms from the
hydroxyl group on their chromanol ring, o-T3 demonstrates superior antioxidant efficacy in various
experimental models compared to its tocopherol counterpart [1] [3]. Historically, research on tocotrienols has
accounted for less than 1% of all vitamin E studies, creating a significant knowledge gap despite promising

preclinical findings [3].

The natural sources of a-T3 include palm oil, rice bran oil, barley, oats, and certain nuts and grains, with
annatto beans representing a particularly rich source that provides tocopherol-free tocotrienol extracts [4] [3].
The relative abundance of different tocotrienol isoforms varies by source, with palm oil containing
approximately 25-50% tocopherols alongside tocotrienols, while annatto-derived preparations are uniquely
composed of delta- and gamma-tocotrienol without alpha-tocetrienel [4]. This natural variation necessitates

careful source selection for experimental studies targeting specific tocotrienol isoforms. The
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pharmacokinetic profile of o-T3 reveals challenges in bioavailability, primarily due to its low binding
affinity for the hepatic a-tocopherol transfer protein (a-TTP), which is responsible for maintaining plasma
vitamin E levels [3]. Despite these challenges, a-T3 demonstrates efficient distribution to various tissues,

with preferential accumulation in adipose tissue and the brain [1].

Molecular Mechanisms of Anti-Cancer Action

Apoptosis Induction

Alpha-tocotrienol exerts pro-apoptotic effects through multiple interconnected pathways, effectively
triggering programmed cell death in various cancer cell types. The compound demonstrates remarkable
efficacy in activating caspases, the key executioner enzymes in apoptosis, particularly caspase-3, -8, and -9
[5]. In breast cancer models, a-T3 has been shown to upregulate death receptors including DRS5,
facilitating the extrinsic apoptosis pathway through activation of JNK and p38 MAPK signaling cascades
[5]. Additionally, the compound modulates the expression of Bcl-2 family proteins, reducing anti-apoptotic
members like Bcl-2 and Bcl-xLL while promoting pro-apoptotic factors, thereby facilitating mitochondrial

membrane permeabilization and the intrinsic apoptosis pathway [5] [2].

The endoplasmic reticulum stress pathway represents another mechanism through which a-T3 induces
apoptosis, particularly in breast cancer cell lines (MDA-MB-231 and MCF-7) [5]. This process involves the
upregulation of activating transcription factor 3 (ATF3), a critical mediator of endoplasmic reticulum stress-
induced apoptosis [5]. Furthermore, a-T3 has demonstrated effectiveness in suppressing nuclear factor
kappa B (NF-kB) activation, leading to downregulation of various anti-apoptotic gene products that would
otherwise promote cancer cell survival [5] [2]. The convergence of these multiple pathways enables o-T3 to
effectively trigger apoptosis even in resistant cancer cell types, positioning it as a promising candidate for

further therapeutic development.

Table 1: Apoptosis-Related Mechanisms of Alpha-Tocotrienol in Various Cancer Models
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Cancer . Key Molecular . .
Mechanisms Experimental Evidence
Type Effects
Breast Activation of death receptors; t DR5, JNK, p38 DNA fragmentation, PARP
Cancer Endoplasmic reticulum stress; MAPK, ATF3; | Bcl-  cleavage in MDA-MB-231 and
NF-kB inhibition 2, survivin MCF-7 cells [5]
Gastric Downregulation of Raf-ERK | Raf-ERK pathway;  Apoptosis induction in SGC-
Cancer signaling Activation of 7901 cells [5]
caspase-3
Prostate Suppression of NF-kB and I NF-kB, EGFR; Growth inhibition in PCa cells
Cancer EGFR pathways Activation of pro- [5]12]
caspases
Leukemia Modulation of extrinsic and Activation of both Apoptosis in HL-60 and K562

intrinsic pathways

apoptotic pathways

cells [5]

Cell Cycle Arrest

Alpha-tocotrienol demonstrates significant anti-proliferative capacity through its ability to induce cell
cycle arrest at various checkpoints, effectively halting uncontrolled cancer cell division. The compound has
been observed to cause GO0/G1 phase arrest in brain cancer cells (U87MG) through disruption of
microtubule networks and promotion of Fas and p53-mediated pathways [5]. Additionally, a-T3 can induce
G2/M phase arrest in multidrug-resistant breast cancer cells (MCF-7/Adr), particularly when combined
with chemotherapeutic agents like doxorubicin [5]. This cell cycle interruption is mediated through the
compound's influence on key cyclin-dependent kinases (CDKs) and cyclins, effectively disrupting the

precise coordination required for proper cell cycle progression.

The molecular mechanisms underlying a-T3-induced cell cycle arrest involve the modulation of cell cycle
regulators, including the downregulation of cyclin D1, cyclin D3, CDK4, and CDK®6, while simultaneously
upregulating p16 and p21 expression [5]. In cervical cancer models (HeLa cells), a-T3 treatment resulted in
the upregulation of IL-6 and downregulation of cyclin D3, p16, and CDKS, effectively stalling cell cycle
progression [5]. Furthermore, the compound demonstrates synergistic effects when combined with other

therapeutic agents, as evidenced by research showing enhanced cell cycle arrest in prostate cancer cells
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(LNCaP) when a-T3 was combined with other tocotrienol isoforms [5]. These findings highlight the
potential of a-T3 as both a standalone and combination therapeutic agent for targeting the cell cycle in

cancer treatment.

Table 2: Cell Cycle Regulation by Alpha-Tocotrienol Across Cancer Types

Cell Cycle Phase Key Regulatory

Cancer Model Experimental Observations
Arrest Molecules

Brain Cancer G0/G1 Fas, p53, microtubule Combined treatment with

(UB7MG) disruption jerantinine A enhanced effect [5]

Breast Cancer G2/M P-gp inhibition, Reversal of multi-drug

(MCF-7/Adr) doxorubicin resistance [5]

accumulation

Cervical Cancer GO0/G1 with reduced 1 IL-6; | cyclin D3, p16, Mitochondrial pathway

(HeLa) S phase CDK6 involvement [5]
Prostate Cancer G1 and G2/M Not specified Synergistic effect with other
(LNCaP) (combination) tocotrienols [5]

Anti-Angiogenic and Metastasis Inhibition

The anti-angiogenic properties of alpha-tocetrienol represent a crucial aspect of its anti-cancer repertoire,
effectively targeting the formation of new blood vessels that tumors require for nutrient supply and waste
removal. Alpha-tocotrienol demonstrates potent inhibition of vascular endothelial growth factor (VEGF),
a key signaling protein that stimulates angiogenesis, thereby starving tumors of essential resources [5] [2].
This anti-angiogenic effect is closely linked to the compound's ability to suppress hypoxia-inducible factor
1 (HIF-1a), a master regulator of cellular response to low oxygen conditions that typically activates VEGF
expression in the tumor microenvironment [2]. Additionally, a-T3 interferes with pro-angiogenic signaling
by downregulating NF-kB, which in turn reduces the expression of other angiogenic factors such as

interleukin-8 and matrix metalloproteinases [5].
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Beyond angiogenesis inhibition, a-T3 effectively suppresses metastatic processes through multiple
mechanisms. The compound demonstrates significant inhibition of matrix metalloproteinases (MMPs),
particularly MMP-2 and MMP-9, which are essential for extracellular matrix degradation and cancer cell
invasion [2]. Furthermore, a-T3 has been shown to downregulate chemokine receptors like CXCR4, which
play critical roles in directing cancer cells to specific metastatic sites [2]. Another notable anti-metastatic
mechanism involves the inhibition of HMG-CoA reductase, the same enzyme targeted by statin drugs,
which influences the prenylation of proteins involved in cancer cell motility and invasion [6] [2]. This multi-
faceted approach to limiting both angiogenesis and metastasis positions a-T3 as a promising agent for

controlling advanced and aggressive cancers.

Experimental Protocols

In Vitro Anti-Proliferation Assay

Purpose: This protocol details the methodology for evaluating the anti-proliferative effects of alpha-
tocotrienol on cancer cells in vitro, providing quantitative data on growth inhibition and half-maximal

inhibitory concentration (IC50) values.

Materials and Reagents:

e Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, PC-3, A549)

e Alpha-tocotrienol (=95% purity, dissolved in DMSO or ethanol)

e Cell culture media and supplements appropriate for each cell line

e 96-well tissue culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
e DMSO for solubilizing formazan crystals

e Microplate reader capable of measuring 570 nm absorbance

Procedure:

¢ Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density
(typically 3-5 x 103 cells/well in 100 yL complete medium). Incubate for 24 hours at 37°C with 5% CO:2
to allow cell attachment.

e Compound Treatment: Prepare serial dilutions of alpha-tocotrienol in complete medium (typically
1-50 uM range). Replace medium in wells with treatment medium containing varying concentrations
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of a-T3. Include vehicle control (DMSO or ethanol at same concentration as treated groups) and
blank wells (medium only).

¢ Incubation: Incubate plates for desired treatment duration (typically 24-72 hours) at 37°C with 5%
COoa.

¢ Viability Assessment: Add 10 uL MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at
37°C. Carefully remove medium and add 100 pyL DMSO to solubilize formazan crystals. Shake plates
gently for 10 minutes.

e Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate
percentage viability relative to vehicle control.

¢ Data Analysis: Determine IC50 values using non-linear regression analysis of log(concentration)
versus normalized response in appropriate software (e.g., GraphPad Prism).

Technical Notes:

e Maintain DMSO concentration below 0.1% to avoid solvent toxicity.

¢ Include positive control (e.g., paclitaxel, doxorubicin) for assay validation.
o Perform experiments in triplicate with at least three biological replicates.
e Consider cell doubling time when determining treatment duration [5] [7].

Apoptosis Detection Protocol

Purpose: To detect and quantify apoptosis induction by alpha-tocetrienol using Annexin V/propidium

iodide (PI) staining followed by flow cytometry analysis.

Materials and Reagents:

¢ Annexin V-FITC apoptosis detection kit

¢ Propidium iodide staining solution

¢ Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NacCl, 2.5 mM CaClz)
e Flow cytometry tubes

¢ Flow cytometer with FITC and Pl detection capabilities

Procedure;

e Cell Treatment: Treat cells with IC50 concentration of alpha-tocotrienol for 12-48 hours based on
preliminary time-course experiments.

¢ Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization. Centrifuge at 500 x
g for 5 minutes and wash with cold PBS.

¢ Staining: Resuspend cell pellet (1 x 10° cells) in 100 pL binding buffer. Add 5 pL Annexin V-FITC and
5 pL PI solution. Incubate for 15 minutes at room temperature in the dark.
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e Analysis: Add 400 pL binding buffer to each tube and analyze by flow cytometry within 1 hour. Use
untreated cells as negative control and cells treated with 1 uM staurosporine for 4 hours as positive
control.

e Compensation Setup: Set up fluorescence compensation using single-stained controls.

¢ Data Interpretation: Quantify populations: Annexin V=/PI~ (viable), Annexin V*/PI~ (early apoptotic),
Annexin V*/PI* (late apoptotic), and Annexin V~-/PI* (necrotic) [5].

Cell Cycle Analysis Protocol

Purpose: To analyze the effect of alpha-tecotrienol on cell cycle distribution using propidium iodide DNA

staining and flow cytometry.

Materials and Reagents:

e 70% ethanol (cold)

e Propidium iodide staining solution (50 pg/mL in PBS)

¢ RNase A (100 pg/mL)

e Flow cytometry tubes

e Flow cytometer with 488 nm excitation and PI detection

Procedure:

¢ Cell Treatment and Fixation: Treat cells with alpha-tocotrienol for 24-48 hours. Harvest cells, wash
with PBS, and fix in 1 mL cold 70% ethanol at 4°C for at least 2 hours or overnight.

e Staining: Centrifuge fixed cells at 500 x g for 5 minutes, remove ethanol, and resuspend in 500 pL
PI/RNase staining solution. Incubate for 30 minutes at 37°C in the dark.

¢ Flow Cytometry: Analyze samples using flow cytometry, collecting at least 10,000 events per
sample. Use untreated asynchronous cells as control.

o Data Analysis: Determine cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo)
with Dean-Jett-Fox model for fitting [5].

Migration and Invasion Assays

Purpose: To evaluate the anti-metastatic potential of alpha-tecotrienol through migration and invasion

assays.

Materials and Reagents:
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e Transwell inserts (8 ym pore size)

e Matrigel (for invasion assay)

e Serum-free medium

e FBS as chemoattractant

e Crystal violet staining solution (0.5% in methanol)
e Cotton swabs

e Light microscope

Procedure for Migration Assay:

e Cell Preparation: Serum-starve cells for 24 hours, then harvest and resuspend in serum-free
medium.

e Assay Setup: Add 500 yL complete medium with 10% FBS to lower chamber. Seed 2-5 x 104 cells in
200 pL serum-free medium with or without alpha-tocotrienol to upper chamber.

¢ Incubation: Incubate for 6-24 hours at 37°C with 5% CO2 (duration depends on cell type).

¢ Staining and Counting: Remove non-migrated cells from upper chamber with cotton swab. Fix
migrated cells on lower membrane surface with methanol and stain with crystal violet. Count cells in 5
random fields per insert under microscope (100x magnification).

Procedure for Invasion Assay:

e Matrigel Coating: Dilute Matrigel in cold serum-free medium and coat transwell inserts (50 pg/cm?).
Allow to solidify at 37°C for 2 hours.

¢ Cell Seeding and Analysis: Follow migration assay protocol with Matrigel-coated inserts. Note that
invasion assay typically requires longer incubation (24-48 hours) [2].

Signaling Pathways and Molecular Targets

NF-kB Pathway Modulation

Alpha-tocotrienol exerts significant inhibitory effects on the NF-kB signaling pathway, a critical regulator
of inflammation, cell survival, and proliferation that is frequently dysregulated in cancer. The mechanism
involves direct inhibition of IkBa kinase (IKK), preventing the phosphorylation and subsequent
degradation of IkBa, which normally sequesters NF-kB in the cytoplasm [2]. By maintaining IkBa in its
active, bound state, a-T3 effectively blocks the translocation of the NF-kB complex (particularly the p65

subunit) to the nucleus, where it would otherwise activate the transcription of pro-survival and anti-apoptotic
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genes [5] [2]. This pathway inhibition represents a crucial mechanism through which «-T3 sensitizes cancer

cells to apoptosis and reduces treatment resistance.

The consequences of NF-kB pathway inhibition by a-T3 are extensive and contribute significantly to its anti-
cancer efficacy. Downstream effects include reduced expression of cyclin D1, impairing cell cycle
progression; suppression of Bcl-2 and survivin, promoting apoptotic signaling; and decreased production
of VEGF and other angiogenic factors, limiting tumor vascularization [2]. Additionally, a-T3-mediated NF-
kB inhibition results in reduced expression of matrix metalloproteinases and chemokine receptors such
as CXCR4, impairing metastatic potential [2]. The comprehensive impact on these diverse processes
underscores the therapeutic value of NF-kB pathway modulation in cancer treatment and highlights the

multi-targeted approach enabled by a-T3 administration.
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Figure 1: Alpha-Tocotrienol Modulation of NF-kB Signaling Pathway. The diagram illustrates key
inhibition points where alpha-tocotrienol suppresses NF-kB activation, preventing expression of pro-

survival, proliferative, angiogenic, and metastatic genes.

STAT3 Signaling Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) represents another critical signaling pathway
effectively targeted by alpha-tocotrienol in cancer cells. Unlike gamma-tocopherol, alpha-tocotrienol
demonstrates significant efficacy in suppressing constitutive STAT3 activation, particularly in
hematological malignancies and solid tumors [2]. The mechanism involves upstream inhibition of Src
kinase and Janus kinases (JAK1 and JAK2), which are responsible for phosphorylating and activating
STAT3 [2]. Additionally, a-T3 has been shown to upregulate SHP-1 expression, a protein tyrosine
phosphatase that directly dephosphorylates and inactivates STAT3, providing a dual mechanism for pathway
suppression [2]. This coordinated approach to STAT3 inhibition disrupts a fundamental signaling node

utilized by multiple oncogenic pathways.

The biological consequences of STAT3 pathway inhibition by a-T3 contribute substantially to its anti-cancer
effects. Downstream impacts include reduced expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL,
and survivin; diminished proliferative signaling through downregulation of c-myc and cyclin D1; and
suppression of angiogenic factors including VEGF [2]. Furthermore, STAT3 inhibition alters the tumor
microenvironment by reducing immunosuppressive factors and enhancing anti-tumor immune responses.
The ability of a-T3 to simultaneously target both NF-kB and STAT3 pathways, which often exhibit crosstalk
in cancer cells, provides a strategic advantage for overcoming the redundant signaling mechanisms that

frequently limit targeted therapy efficacy.
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Figure 2: Alpha-Tocotrienol Modulation of STAT3 Signaling Pathway. The diagram illustrates how alpha-

tocotrienol inhibits STAT3 activation through multiple mechanisms including JAK/Src inhibition and SHP-1

induction, suppressing transcription of oncogenic target genes.
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Research Applications and Practical Considerations

Formulation and Delivery Strategies

The bioavailability challenges associated with alpha-tocotrienol necessitate careful consideration of
formulation approaches for experimental and potential clinical applications. Due to its lipophilic nature, o-
T3 requires appropriate solubilization strategies for in vitro and in vivo studies [7] [3]. For cell culture
experiments, a-T3 is typically dissolved in DMSO or ethanol at stock concentrations of 10-100 mM, with
final solvent concentrations not exceeding 0.1% to avoid cellular toxicity [7]. For animal studies, various
administration methods have been employed, including oral gavage using oil-based vehicles (e.g., palm oil,
soybean oil) or incorporation into diet, with the former generally providing higher peak plasma

concentrations [7] [4].

Advanced delivery systems represent a promising approach to overcome the pharmacokinetic limitations of
a-T3. Research has demonstrated that nanoparticle formulations can significantly enhance the
bioavailability and tumor accumulation of tocotrienols [7]. For instance, transferrin-conjugated vesicles
loaded with tocotrienols have shown improved cellular uptake and cytotoxicity in cancer models compared
to free compound [7]. Similarly, self-emulsifying drug delivery systems (SEDDS) and liposomal
formulations have been developed to enhance gastrointestinal absorption and plasma stability following oral
administration [7]. These advanced delivery strategies not only improve the pharmacokinetic profile but may
also enhance the therapeutic index of a-T3 by promoting tumor-specific delivery through enhanced

permeability and retention (EPR) effects or active targeting mechanisms.

Dosing and Administration Guidelines

Optimal dosing strategies for alpha-tocotrienol vary significantly based on the experimental model and
administration route. In vitro studies typically employ concentrations ranging from 1 to 50 pM, with
treatment duration from 24 to 72 hours depending on the specific assay and cell line [5]. For in vivo
applications, mouse studies have utilized oral doses ranging from 1 to 100 mg/kg body weight daily, with
higher doses generally required for monotherapy effects compared to combination approaches [5] [6]. In

xenograft models, effective tumor growth inhibition has been observed with doses of 10-50 mg/kg
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administered orally [5]. Human studies have demonstrated that a-T3 is generally well-tolerated at doses up to

240 mg/day for extended periods (up to 48 months) without significant adverse effects [3].

The timing and frequency of administration represent important considerations for experimental design.
Preclinical studies suggest that divided dosing (e.g., twice daily) may maintain more consistent plasma
levels compared to single daily administration due to the relatively short half-life of a-T3 [3]. For
chemosensitization studies, administration of «-T3 prior to or concurrently with conventional
chemotherapeutic agents has demonstrated enhanced efficacy [5] [6]. In the context of cancer prevention
studies, continuous daily administration has been employed successfully. Researchers should consider
implementing therapeutic drug monitoring in animal studies through periodic plasma sampling to verify
adequate exposure levels, particularly when investigating dose-response relationships or combination

therapies.

Combination Therapy Approaches

Synergistic interactions between alpha-tocotrienol and conventional cancer therapies represent a
promising application with significant clinical potential. Preclinical studies have demonstrated that a-T3 can
enhance the efficacy of multiple chemotherapeutic agents, including gemcitabine, doxorubicin, and statins
[5] [6] [2]. In pancreatic cancer models, the combination of a-T3 with gemcitabine resulted in a remarkable
90% survival rate compared to 30% with gemcitabine alone and 10% in untreated controls [6]. The
chemosensitizing effects appear to involve multiple mechanisms, including suppression of NF-kB-mediated

survival pathways, inhibition of drug efflux transporters, and enhancement of apoptotic signaling [5] [2].

The combination of a-T3 with targeted therapeutic agents presents another promising approach. Studies
have shown synergistic effects when a-T3 is combined with EGFR inhibitors in prostate cancer models and
with statins in various cancer types through enhanced inhibition of the mevalonate pathway [5] [2].
Additionally, the combination of a-T3 with radiotherapy has demonstrated potential for enhancing radiation
sensitivity while protecting normal tissues, although this approach requires further investigation [4]. When
designing combination therapy studies, researchers should employ appropriate matrix experimental designs
to identify synergistic versus merely additive effects, utilizing tools such as combination indices or

isobologram analysis for quantitative assessment of drug interactions.
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Conclusion

Alpha-tocotrienol represents a multifunctional anti-cancer agent with demonstrated efficacy across
various cancer models through modulation of multiple critical signaling pathways. Its ability to
simultaneously induce apoptosis, arrest cell cycle progression, inhibit angiogenesis, and suppress metastasis
positions it as a promising multi-targeted therapeutic approach for cancer management [5] [2]. The well-
documented safety profile of a-T3 in human studies, with no significant adverse effects reported at doses up

to 240 mg/day for extended periods, further supports its potential translation to clinical applications [3].

Despite promising preclinical evidence, further research is needed to fully elucidate the molecular
determinants of sensitivity to o-T3 and optimize its therapeutic application. Priority areas include the
development of standardized formulations with enhanced bioavailability, identification of predictive
biomarkers for patient selection, and comprehensive evaluation of combination regimens with conventional
therapeutics [7] [3]. Additionally, well-designed clinical trials are essential to validate the preclinical findings
and establish definitive evidence of efficacy in human cancers. With these advancements, alpha-tocotrienol
may emerge as a valuable component of integrative cancer management strategies, either as a preventive

agent or adjuvant to conventional therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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